4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone 4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16162628
InChI: InChI=1S/C19H22N6O3/c1-12(2)11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-10-13-6-8-14(28-5)9-7-13/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+
SMILES:
Molecular Formula: C19H22N6O3
Molecular Weight: 382.4 g/mol

4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

CAS No.:

Cat. No.: VC16162628

Molecular Formula: C19H22N6O3

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone -

Specification

Molecular Formula C19H22N6O3
Molecular Weight 382.4 g/mol
IUPAC Name 8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Standard InChI InChI=1S/C19H22N6O3/c1-12(2)11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-10-13-6-8-14(28-5)9-7-13/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+
Standard InChI Key OZZLMJCSHCDFEI-KEBDBYFISA-N
Isomeric SMILES CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C
Canonical SMILES CC(=C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s structure comprises two primary components:

  • 4-Methoxybenzaldehyde: A benzene ring substituted with a methoxy (-OCH₃) group at the para position and an aldehyde (-CHO) functional group.

  • 1,3-Dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine: A partially saturated purine derivative with methyl groups at positions 1 and 3, a 2-methyl-2-propenyl (isoprenyl) group at position 7, and ketone groups at positions 2 and 6.

The hydrazone linkage (-NH-N=CH-) bridges the aldehyde group of 4-methoxybenzaldehyde and the hydrazine substituent at position 8 of the purine scaffold. This configuration introduces conformational rigidity and electronic delocalization, which influence reactivity and biological interactions .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₉H₂₂N₆O₃, with a molecular weight of 394.43 g/mol. The purine core contributes nitrogen-rich heterocyclic character, while the methoxy and isoprenyl groups enhance hydrophobicity .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound likely follows a two-step protocol common to hydrazone derivatives:

  • Preparation of the Purine Hydrazine Intermediate:

    • The purine scaffold is functionalized at position 8 with a hydrazine group (-NH-NH₂) via nucleophilic substitution or condensation reactions. For example, 8-chloropurine derivatives may react with hydrazine hydrate under reflux .

  • Condensation with 4-Methoxybenzaldehyde:

    • The hydrazine-modified purine reacts with 4-methoxybenzaldehyde in ethanol or methanol under acidic catalysis (e.g., acetic acid). The reaction typically proceeds at 60–80°C for 6–12 hours, yielding the hydrazone product after recrystallization .

Representative Reaction:

Purine-NH-NH2+4-MeO-C6H4-CHOEtOH, ΔPurine-NH-N=CH-C6H4-OMe+H2O\text{Purine-NH-NH}_2 + \text{4-MeO-C}_6\text{H}_4\text{-CHO} \xrightarrow{\text{EtOH, Δ}} \text{Purine-NH-N=CH-C}_6\text{H}_4\text{-OMe} + \text{H}_2\text{O}

Spectroscopic Characterization

Key spectral data for analogous hydrazones include:

  • ¹H NMR:

    • Aromatic protons from the benzaldehyde moiety: δ 6.8–7.8 ppm (multiplet).

    • Methoxy group: δ 3.8 ppm (singlet).

    • Purine methyl groups: δ 2.3–3.1 ppm (singlets) .

  • IR Spectroscopy:

    • Stretching vibrations for C=O (1670–1700 cm⁻¹), N-H (3300–3400 cm⁻¹), and C=N (1600–1620 cm⁻¹) .

Physicochemical Properties

Thermal Stability

Hydrazones derived from 4-methoxybenzaldehyde exhibit melting points between 160–220°C, depending on substituents. The isoprenyl group in this compound may lower melting points slightly due to increased steric hindrance .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular Weight394.43 g/mol
Density1.12–1.18 g/cm³
SolubilityDMSO > Ethanol > Water
LogP (Partition Coefficient)2.8–3.5 (predicted)

Reactivity

The hydrazone linkage is susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the parent aldehyde and hydrazine. The purine’s oxo groups participate in hydrogen bonding, influencing solubility and crystal packing .

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory activity against:

  • Carbonic Anhydrases (CA): Hydrazones bind to the zinc-active site, disrupting CO₂ hydration. Compound 8 in a related study showed IC₅₀ = 12.4 nM against hCA II .

  • Cholinesterases (AChE/BChE): The purine moiety interacts with the catalytic anionic site, inhibiting acetylcholine breakdown. A derivative with a pyridine-hydrazone hybrid exhibited IC₅₀ = 0.89 µM for AChE .

Antiglycation Effects

4-Methoxybenzoylhydrazones inhibit advanced glycation end-product (AGE) formation, a key factor in diabetic complications. Compound 1 in a related series showed IC₅₀ = 216.52 µM, outperforming rutin (IC₅₀ = 294.46 µM) .

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